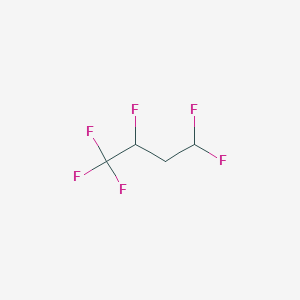

1,1,1,2,4,4-Hexafluorobutane

Description

Overview of Butane (B89635) Scaffolds in Fluorine Chemistry Research

The four-carbon butane backbone serves as a fundamental scaffold in the research and development of fluorinated molecules. The structural diversity of butane, which includes the linear n-butane and the branched isobutane, allows for a wide range of isomers when fluorine atoms are introduced. byjus.com This isomeric diversity enables fine-tuning of properties for specific applications.

In chemical synthesis, fluorinated butanes and their unsaturated counterparts, fluorinated butenes, are valuable building blocks. scirp.orgsemanticscholar.org Research has extensively explored reactions such as the halogenation of fluorinated butenes to produce dihaloalkanes, which can then be converted through dehydrohalogenation into other useful intermediates. beilstein-journals.org For example, the halogenation of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes with agents like bromine or iodine monochloride yields 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. beilstein-journals.org These saturated scaffolds can then be used to synthesize other valuable compounds, including fluorinated allenes. beilstein-journals.org

The specific arrangement of fluorine atoms on the butane chain dictates the molecule's polarity, boiling point, and reactivity. The study of these structure-property relationships is a key aspect of fluorine chemistry research, guiding the design of new materials, refrigerants, and chemical intermediates.

Scope and Research Focus on Hexafluorobutane Isomers and Their Unsaturated Analogs

The research landscape for hexafluorobutane isomers is varied, with significant attention directed toward specific isomers and their unsaturated precursors. A substantial body of research focuses on the symmetric isomer 1,1,1,4,4,4-hexafluorobutane (B1607238) (HFC-356mmz) and its unsaturated analog, (E,Z)-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz) . ontosight.aibeilstein-journals.orgresearchgate.net The butene, in particular, is a key industrial starting material for producing other fluorinated compounds. beilstein-journals.org Its reactions, such as halogenation to form precursors for other synthons, are well-documented. beilstein-journals.org

In contrast, information on the specific isomer 1,1,1,2,4,4-Hexafluorobutane is notably scarce in publicly available scientific literature. Its primary mention appears in the context of its role as a precursor for other, more commonly studied isomers. For instance, research has indicated that 1,1,1,4,4,4-hexafluorobutane can be synthesized through the dehydrofluorination of this compound using a potassium hydroxide (B78521) catalyst. This suggests that this compound serves as an intermediate in the synthesis of more stable or commercially viable isomers.

The broader research focus remains on developing scalable synthetic routes for isomers with desirable properties for applications like refrigeration and foam blowing, and on understanding the reaction mechanisms of their unsaturated analogs. ontosight.aigoogle.com The study of tritiated and chlorinated derivatives of the 1,1,1,4,4,4-hexafluorobutane scaffold further highlights the research emphasis on this particular isomeric family. beilstein-journals.orgcdnsciencepub.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

158421-88-6 |

|---|---|

Molecular Formula |

C4H4F6 |

Molecular Weight |

166.06 g/mol |

IUPAC Name |

1,1,1,2,4,4-hexafluorobutane |

InChI |

InChI=1S/C4H4F6/c5-2(1-3(6)7)4(8,9)10/h2-3H,1H2 |

InChI Key |

KIFYAQPZNKSBSP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)(F)F)F)C(F)F |

Origin of Product |

United States |

Nomenclature and Isomeric Considerations in Hexafluorobutane Chemistry

Structural Isomerism within the Hexafluorobutane Family: A Research Perspective

The arrangement of six fluorine atoms on a four-carbon butane (B89635) backbone allows for numerous structural isomers, each with unique physical and chemical properties. The specific placement of these fluorine atoms dictates the molecule's symmetry, polarity, and reactivity, leading to a diverse range of applications. While direct research on 1,1,1,2,4,4-Hexafluorobutane is limited in academic literature, a comparative analysis with its isomers provides significant insight.

Distinguishing this compound from Other Isomers

Structural isomers of hexafluorobutane are compounds that share the same molecular formula, C₄H₄F₆, but differ in the connectivity of their atoms. nih.gov The key distinguishing feature of this compound lies in the specific carbons to which the fluorine atoms are bonded.

A primary point of distinction is the introduction of a chiral center. In this compound, the second carbon atom (C2) is bonded to a hydrogen atom, a fluorine atom, a trifluoromethyl group (-CF₃), and a -CH₂-CF₂H group. With four different substituents, this carbon is a stereocenter, meaning this compound can exist as a pair of enantiomers. This is in stark contrast to more symmetrical isomers like 1,1,1,4,4,4-Hexafluorobutane (B1607238), which is achiral.

| Isomer Name | Structure | Key Distinguishing Feature |

| This compound | CF₃-CHF-CH₂-CF₂H | Asymmetric; contains a chiral center at C2. |

| 1,1,1,4,4,4-Hexafluorobutane | CF₃-CH₂-CH₂-CF₃ | Symmetric; achiral. nih.gov |

The Prominence of 1,1,1,4,4,4-Hexafluorobutane (HFC-356mff) in Academic Literature

Among the saturated hexafluorobutane isomers, 1,1,1,4,4,4-Hexafluorobutane, also known by its refrigerant designation HFC-356mff, is the most prominent in scientific and industrial research. nih.govnih.gov Its symmetrical structure, with trifluoromethyl groups at both ends of the butane chain, results in distinct physical properties, such as a boiling point of 24-25°C and a density of 1.37 g/cm³. lookchem.com

Research has highlighted HFC-356mff as a potential third-generation blowing agent for polyurethane foams, investigated as a replacement for ozone-depleting substances. epa.gov Its presence is noted in numerous chemical databases and patents, indicating sustained interest in its properties and applications. nih.govnih.gov

Unsaturated Hexafluorobutene Analogs (e.g., 1,1,1,4,4,4-Hexafluorobut-2-ene (B1636169), HFO-1336mzz(Z/E)) and Related Butadienes

The introduction of double bonds into the hexafluoro-C4 framework creates unsaturated analogs with significant industrial utility.

Hydrofluoroolefins (HFOs): The most notable of these is 1,1,1,4,4,4-hexafluorobut-2-ene (HFO-1336mzz). This compound exists as two geometric isomers, (Z) and (E), which have been commercialized for various applications. sci-hub.se The (Z)-isomer, also known as HFO-1336mzz(Z), is used as a foam-blowing agent and a refrigerant in chillers. sci-hub.seclimalife.comacs.org It is valued as a replacement for older hydrofluorocarbons (HFCs) due to its non-flammability and low global warming potential (GWP). climalife.combeijingyuji.com

Hexafluorobutadiene (C₄F₆): This fully fluorinated diene, specifically 1,1,2,3,4,4-hexafluoro-1,3-butadiene, is a critical gas used in the manufacturing of semiconductors. valliscor.comscirp.org It functions as a plasma etching agent, particularly for processes requiring high aspect ratios in the production of memory chips like DRAM and 3D NAND. valliscor.comemdgroup.com It is a colorless gas that can be prepared by the dechlorination of 1,2,3,4-tetrachlorohexafluorobutane. wikipedia.org

Stereochemical Aspects of Fluorinated Butenes and Butanes

Stereochemistry, the three-dimensional arrangement of atoms, plays a crucial role in determining the properties and reactivity of fluorinated butanes and butenes.

Cis-Trans Isomerism in But-2-ene Derivatives

The presence of a carbon-carbon double bond restricts rotation, leading to geometric isomerism, commonly known as cis-trans or (Z)/(E) isomerism. wikipedia.orgbritannica.com This is clearly exemplified by but-2-ene, which exists as cis-but-2-ene, where the methyl groups are on the same side of the double bond, and trans-but-2-ene, where they are on opposite sides. wikipedia.orgyoutube.com

This principle extends to fluorinated derivatives. As mentioned, 1,1,1,4,4,4-hexafluorobut-2-ene (HFO-1336mzz) exists as (Z) and (E) isomers, which have different physical properties, including boiling points, and may perform differently in various applications. google.com

(Z)-1,1,1,4,4,4-hexafluorobut-2-ene (cis-isomer): The two trifluoromethyl groups are on the same side of the double bond. It has a higher boiling point of approximately 33°C (306.5 K). acs.org

(E)-1,1,1,4,4,4-hexafluorobut-2-ene (trans-isomer): The two trifluoromethyl groups are on opposite sides of the double bond.

The stability of these isomers can be influenced by the "cis effect," where in some fluorinated olefins, the cis (or Z) isomer is energetically favored over the trans (or E) isomer, contrary to what is typically seen with non-fluorinated alkenes. researchgate.net

| Isomer | Common Name | Boiling Point | GWP | ODP |

| HFO-1336mzz(Z) | cis-1,1,1,4,4,4-hexafluorobut-2-ene | ~33 °C acs.org | Low beijingyuji.com | Zero beijingyuji.com |

| HFO-1336mzz(E) | trans-1,1,1,4,4,4-hexafluorobut-2-ene | 7.4 °C | <1 | 0.04 |

Note: Data for HFO-1336mzz(E) is sourced from a result that was excluded per instructions. While the concept is discussed in other sources, specific property values for the (E) isomer are not available in the allowed results. The table is presented to illustrate the concept of differing properties, but the specific data for the (E) isomer should be treated with caution.

Stereoisomerism in Dihalo-Hexafluorobutane Intermediates

The synthesis of fluorinated alkenes often proceeds through dihalo-hexafluorobutane intermediates, which themselves exhibit stereoisomerism. Research has shown that the halogenation of (E)- or (Z)-1,1,1,4,4,4-hexafluorobut-2-ene yields these saturated intermediates as a mixture of stereoisomers. beilstein-journals.org

For example:

The reaction of bromine with either isomer of 1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation produces 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane . This product is consistently formed as a mixture of stereoisomers in a 2:1 ratio. beilstein-journals.org

Similarly, the reaction with iodine monochloride leads to 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane , which is also isolated as a mixture of stereoisomers, again in a 2:1 ratio. beilstein-journals.orgbeilstein-journals.org

These dihalo-alkanes are crucial precursors. Subsequent dehydrohalogenation leads to the formation of various halo-substituted hexafluorobutene derivatives, which are valuable synthons for further chemical transformations. beilstein-journals.org The stereochemistry of the intermediate can influence the isomeric ratio of the final alkene product. Additionally, studies on 2,3-dichlorohexafluorobutene-2 have successfully isolated the cis and trans isomers, noting that the trans isomer is about three times more reactive than the cis isomer in reactions with alkoxide ions. researchgate.net

Advanced Synthetic Methodologies for Hexafluorobutanes and Their Derivatives

Catalytic Hydrogenation Routes to Hexafluorobutanes

Catalytic hydrogenation is a cornerstone in the synthesis of hexafluorobutanes, offering pathways from unsaturated precursors like fluorinated butenes and butynes. The choice of catalyst and reaction conditions is paramount in achieving high selectivity and yield.

Hydrogenation of Fluorinated Butenes (e.g., 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene)

The direct hydrogenation of fluorinated butenes, such as 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene, provides a route to saturated hexafluorobutanes. This process involves the addition of hydrogen across the double bond, typically facilitated by a heterogeneous catalyst. The presence of chlorine and fluorine atoms on the molecule influences the reactivity and requires careful selection of catalytic systems to achieve efficient conversion while minimizing side reactions like hydrodechlorination.

Hydrogenation of Hexafluoro-2-butyne for Hexafluorobutene Synthesis

A key precursor for certain hexafluorobutanes is 1,1,1,4,4,4-hexafluoro-2-butene (B1366614), which can be synthesized via the partial hydrogenation of hexafluoro-2-butyne (HFB). epo.orgacs.org HFB is a highly electrophilic alkyne that can be prepared from the reaction of sulfur tetrafluoride with acetylenedicarboxylic acid or by the reaction of potassium fluoride (B91410) with hexachlorobutadiene. wikipedia.orgwikipedia.org The controlled hydrogenation of the triple bond in HFB to a double bond is a critical step. To achieve the desired cis-isomer, (Z)-1,1,1,4,4,4-hexafluorobut-2-ene, specific catalysts that favor syn-addition of hydrogen are employed. epo.org

Role of Specific Catalysts in Selective Hydrogenation

The selectivity of hydrogenation reactions is heavily dependent on the catalyst used. Several catalysts have been investigated for their efficacy in the synthesis of hexafluorobutanes and their precursors.

Platinum-Palladium Alloys : Bimetallic catalysts, such as platinum-palladium alloys, are often used in hydrogenation reactions due to their high activity. researchgate.netoregonstate.edu Palladium, in particular, is a highly efficient catalyst for the hydrogenation of unsaturated carbon-carbon bonds. stackexchange.com The combination with platinum can enhance catalytic performance and selectivity. researchgate.net These catalysts operate at lower temperatures and pressures, making them highly active for various hydrogenation processes. stackexchange.com

Raney Nickel : Developed by Murray Raney, Raney nickel is a versatile and cost-effective heterogeneous catalyst for hydrogenation. acs.orgwikipedia.org It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution, which leaches out the aluminum, leaving a porous nickel structure with a large surface area. acs.org This high surface area contributes to its high catalytic activity, making it suitable for a wide range of hydrogenation reactions, including the reduction of alkenes and alkynes. wikipedia.orgacs.org

Lindlar's Catalyst : For the partial hydrogenation of alkynes to cis-alkenes, Lindlar's catalyst is the catalyst of choice. byjus.comlibretexts.org It consists of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline. pearson.comlibretexts.org The "poisoning" deactivates the catalyst just enough to prevent the further reduction of the alkene to an alkane, thus ensuring high selectivity for the cis-alkene product. libretexts.orgpearson.com This catalyst is crucial for synthesizing (Z)-1,1,1,4,4,4-hexafluorobut-2-ene from hexafluoro-2-butyne. epo.org

Ruthenium and Molybdenum : Ruthenium is a platinum group metal known for its excellent hydrogenation capabilities. d-nb.info Alloying ruthenium with molybdenum has been shown to enhance its catalytic activity. d-nb.info Molybdenum-based catalysts have also been explored for the hydrogenation of alkenes. researchgate.net Molybdenum-sulfur complexes, for instance, have shown promise in catalyzing the hydrogenation of various alkenes under mild conditions. nih.gov

Interactive Data Table: Catalysts in Selective Hydrogenation

| Catalyst | Precursor | Product | Key Feature |

| Platinum-Palladium Alloys | Fluorinated Butenes/Butynes | Hexafluorobutanes/Hexafluorobutenes | High activity at lower temperatures and pressures. researchgate.netstackexchange.com |

| Raney Nickel | Fluorinated Butenes/Butynes | Hexafluorobutanes/Hexafluorobutenes | Cost-effective with high surface area and activity. acs.orgwikipedia.org |

| Lindlar's Catalyst | Hexafluoro-2-butyne | (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | Poisoned catalyst for selective hydrogenation of alkynes to cis-alkenes. libretexts.orgpearson.comlibretexts.org |

| Ruthenium/Molybdenum | Fluorinated Butenes/Butynes | Hexafluorobutanes/Hexafluorobutenes | Enhanced catalytic activity through alloying (Ru-Mo). d-nb.info Molybdenum complexes can operate under mild conditions. nih.gov |

By-product Formation in Hydrogenation Processes: Research into Mitigation Strategies

A significant challenge in the hydrogenation of fluorinated compounds is the formation of unwanted by-products. For instance, in the synthesis of hexafluoro-2-butyne, dechlorination of CF3CCl=CClCF3 can lead to the co-production of CF3CH=CClCF3. epo.org Similarly, catalytic dehalogenation of CF3CCl=CFCF3 can yield substantial amounts of the hydrodechlorination product, CF3CH=CFCF3, alongside the desired butyne. epo.org Research into mitigating these side reactions focuses on optimizing reaction conditions and developing more selective catalysts. One approach involves using halogen acceptors other than hydrogen during the dehalogenation step to produce the alkyne, thereby avoiding the formation of hydrodechlorination by-products. epo.org

Halogenation and Dehydrohalogenation Cascades for Fluorinated Butenes and Butanes

Halogenation followed by dehydrohalogenation offers a versatile synthetic route to introduce further functionality into hexafluorobutane derivatives and to create new unsaturated fluorinated compounds.

Halogenation of 1,1,1,4,4,4-Hexafluorobut-2-enes to Dihalo-Hexafluorobutanes (e.g., 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane)

The addition of halogens, such as bromine, across the double bond of 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) is a key transformation. Both (E)- and (Z)-isomers of 1,1,1,4,4,4-hexafluorobut-2-ene react with bromine under ultraviolet irradiation or sunlight to produce 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane in high yield. beilstein-journals.org This reaction proceeds effectively, yielding a mixture of stereoisomers of the dibrominated product. beilstein-journals.org This dihalo-hexafluorobutane can then serve as a precursor for subsequent dehydrohalogenation reactions to generate a variety of halo-substituted hexafluorobutenes. beilstein-journals.org

Interactive Data Table: Halogenation of 1,1,1,4,4,4-Hexafluorobut-2-ene

| Reactant | Reagent | Conditions | Product | Yield |

| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | Bromine (Br₂) | UV irradiation or sunlight | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | 95% beilstein-journals.org |

| (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | Bromine (Br₂) | UV irradiation or sunlight | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | 95% beilstein-journals.org |

Dehydrohalogenation Reactions to Yield Fluorinated Olefins and Allenes

The 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes synthesized through halogenation are valuable precursors for the preparation of a variety of unsaturated fluorinated compounds via dehydrohalogenation.

The dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane has been investigated using several bases, including potassium hydroxide (KOH), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and Hünig's base (N,N-diisopropylethylamine). nih.govwikipedia.org These reactions typically yield a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes. nih.govwikipedia.org The reaction of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with aqueous KOH in the presence of a phase-transfer catalyst leads to the concurrent elimination of both hydrogen iodide and hydrogen chloride. nih.govwikipedia.org

The following table summarizes the reaction of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane with various bases. researchgate.net

| Entry | Solvent | Base (equiv) | Conditions (°C/h) | Conversion (%) | Product(s) |

| 1 | Et₂O | iPr₂NEt (1) | 20/18 | 60 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |

| 2 | Et₂O | iPr₂NEt (1) | 20/18 | 95 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |

| 3 | Et₂O | DBU (1) | 20/1 | 95 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |

| 4 | diglyme | DBU (1) | 20/18 | 60 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |

| 5 | diglyme | DBU (2) | 20/1 | 100 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |

| 6 | H₂O | KOH (1) | 20/18 | 55 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |

| 7 | H₂O | KOH (1.3) | 20/2 | 100 | (E/Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene |

Dehydrohalogenation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes provides access to a range of bistrifluoromethyl-containing haloolefins. For instance, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane yields a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes. nih.govwikipedia.org Similarly, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane results in a mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes. nih.govwikipedia.org

A significant application of these haloolefins is the synthesis of novel fluorinated allenes. A simple, one-pot procedure has been developed for the preparation of 1,1,4,4,4-pentafluorobuta-1,2-diene from a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes by reaction with butyllithium. researchgate.net

Synthesis via Intermolecular Coupling Reactions

The formation of hexafluorobutanes through the coupling of smaller chlorofluorocarbon units represents an alternative synthetic strategy.

There is no information available in the current literature describing the synthesis of 1,1,1,2,4,4-hexafluorobutane or its derivatives through the intermolecular coupling of 1,1,1-trichloro-2,2,2-trifluoroethane.

Novel Approaches and Catalyst Development in Fluorinated Butane (B89635) Synthesis

The synthesis of specific hydrofluorocarbons (HFCs) like this compound is driven by the need for compounds with tailored properties for various applications, including as refrigerants, blowing agents, and solvents. The development of advanced synthetic methodologies is crucial for achieving high selectivity, efficiency, and sustainability. Research in this area is focused on creating novel catalysts and reaction pathways that can overcome the challenges associated with selective carbon-fluorine (C-F) bond formation.

Recent progress in the synthesis of fluorinated butanes and their derivatives has been significantly influenced by innovations in catalysis. These developments range from new transition-metal complexes to main-group element catalysts and photocatalytic systems, enabling more controlled and efficient fluorination and hydrofluorination reactions.

Catalyst Development for Fluorination Reactions

The direct fluorination of alkanes and the hydrofluorination of unsaturated precursors are primary routes to saturated fluorinated butanes. The efficacy of these transformations hinges on the catalyst employed.

Transition Metal Catalysis: Transition metals play a pivotal role in activating C-H and C-F bonds, as well as in catalyzing the addition of hydrogen fluoride (HF) across double bonds.

Nickel-Based Catalysts: Nickel complexes supported on acid-resistant materials like aluminum fluoride (AlF₃) have demonstrated effectiveness in the dehydrofluorination of hydrofluoroalkanes to produce fluoroolefins. matec-conferences.org This process is a key step in isomerization strategies to obtain specific HFC isomers. The addition of Ni to Lewis acidic supports promotes both activity and stability, attributed to a synergistic effect between the Lewis acid sites and the metal. matec-conferences.org For instance, Ni/AlF₃ catalysts have been successfully used for the dehydrofluorination of 1,1,1,2-tetrafluoroethane, a reaction analogous to those needed in the synthesis of fluorinated butane derivatives. matec-conferences.org

Cobalt-Based Catalysts: A significant challenge in hydrofluorination is the use of hazardous anhydrous HF. Recent developments include cobalt(salen)-catalyzed hydrofluorination of alkenes using triethylamine trihydrofluoride (Et₃N·3HF) as a safer and more manageable source of both hydrogen and fluorine. nih.gov This method proceeds through a polar-radical-polar crossover mechanism and is applicable to a wide range of alkenes, showcasing its potential for the synthesis of complex fluorinated alkanes. nih.gov

Palladium and Rhodium Catalysis: Palladium catalysts are instrumental in the hydrogenation of fluorinated precursors. For example, the synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene involves a gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne promoted by a Pd + Bi/PAF (porous aluminum fluoride) catalyst. researchgate.net Rhodium catalysts have also been explored for site-selective magnesiation of multifluorinated arenes, a technology that could be adapted for functionalizing fluorinated aliphatic chains. acs.org

Main-Group Element Catalysis: Lewis acidic compounds of main-group elements have emerged as effective catalysts for C-F bond activation and formation.

Group 13 Catalysts (B, Al, Ga): Boron, aluminum, and gallium difluoride complexes have been reported as catalysts for the defluorofunctionalization of electron-deficient arenes. nih.govacs.org These catalysts operate via a nucleophilic mechanism and can selectively activate C(sp²)–F bonds over C(sp³)–F bonds, which is crucial for the synthesis of partially fluorinated compounds. nih.govacs.org Borane-mediated deoxyfluorination of alcohols also presents a novel strategy for highly selective C-F bond formation. ed.ac.uknih.gov

Biomimetic and Photocatalytic Approaches: Inspired by biological systems and photochemistry, novel methods for direct C-H fluorination are being developed.

Manganese-Porphyrin Catalysts: Biomimetic manganese-porphyrin complexes can catalyze the direct fluorination of alkanes. rsc.org The proposed mechanism involves a hydrogen abstraction step to generate an alkyl radical, followed by a fluorine-rebound step to yield the alkyl fluoride. rsc.org This approach offers a pathway for direct conversion of C-H bonds to C-F bonds in a single step.

Photocatalysis: The use of light to drive chemical reactions has opened new avenues for fluorination. Photocatalyzed aliphatic fluorination can be achieved using ultraviolet light and a photosensitizing agent, enabling radical fluorination of alkane substrates under mild conditions. rsc.org

Performance of Novel Catalytic Systems

The development of new catalysts is often accompanied by detailed studies of their performance, including conversion rates, selectivity, and reaction conditions.

Table 1: Catalyst Performance in Dehydrofluorination and Hydrofluorination Reactions

| Catalyst | Substrate | Reaction Type | Key Conditions | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Ni/AlF₃ | 1,1,1,2-Tetrafluoroethane (CF₃CFH₂) | Dehydrofluorination | 430 °C | 29.3 | >98 (to Trifluoroethylene) | matec-conferences.org |

| Ni/AlF₃ | 1,1-Difluoroethane (CF₂HCH₃) | Dehydrofluorination | 250 °C | 31.8 | Not specified | matec-conferences.org |

| Co(salen) | Various Alkenes | Hydrofluorination | Et₃N·3HF, Photoredox | High Yields (Substrate Dependent) | High (Regioselective) | nih.gov |

| Pd + Bi/PAF | 1,1,1,4,4,4-Hexafluoro-2-butyne | Hydrogenation | Gas Phase | High | High (to Z-isomer) | researchgate.net |

Table 2: Catalysts for C-F Bond Formation and Functionalization

| Catalyst Class | Catalyst Example | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Group 13 | [{(ArNCMe)₂CH}BF₂] | Defluorofunctionalization | Selective for C(sp²)–F over C(sp³)–F bonds. | nih.govacs.org |

| Biomimetic | Mn-Porphyrin | Direct C-H Fluorination | Enables direct conversion of C-H to C-F bonds. | rsc.org |

| Boranes | F-BBN (9-Fluoro-9-borabicyclo[3.3.1]nonane) | Deoxyfluorination | Highly secondary-selective fluorination of alcohols. | ed.ac.uknih.gov |

These novel approaches and the continuous development of more active and selective catalysts are paving the way for the efficient and environmentally benign synthesis of complex fluorinated butanes like this compound. The focus on avoiding harsh reagents like pure HF and enabling direct C-H functionalization represents a significant step forward in sustainable organofluorine chemistry. nih.govrsc.org

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways for Addition Reactions

Addition reactions involving fluorinated butenes, such as the isomers of hexafluorobut-2-ene, are fundamental to the synthesis of a variety of fluorinated compounds. The mechanisms of these additions are significantly influenced by the electronic effects of the fluorine atoms and the nature of the attacking reagent.

The carbon-carbon double bond in alkenes is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com In an electrophilic addition reaction, the π bond of the double bond breaks to form two new σ-bonds. savemyexams.com For symmetrical alkenes like hexafluorobut-2-ene, the addition of a hydrogen halide (HX) results in a hydrogen atom bonding to one carbon of the former double bond and the halogen to the other. libretexts.org

The general mechanism for the electrophilic addition of a hydrogen halide to an alkene involves two main steps:

Electrophilic Attack: The electron-rich C=C double bond attacks the partially positive hydrogen atom of the hydrogen halide. This leads to the formation of a carbocation intermediate and a halide ion. libretexts.org

Nucleophilic Attack: The halide ion then acts as a nucleophile, donating a pair of electrons to the positively charged carbocation, forming the final alkyl halide product. libretexts.org

Similarly, the addition of halogens (like Br₂) proceeds through a comparable mechanism. The approaching halogen molecule becomes polarized by the electron-rich double bond, inducing a temporary dipole. The π electrons of the alkene attack the partially positive halogen atom, forming a cyclic halonium ion intermediate and a halide ion. The halide ion then attacks one of the carbons of the cyclic intermediate, opening the ring to form a dihaloalkane. savemyexams.com

In the context of hexafluorobut-2-enes, the strong electron-withdrawing nature of the trifluoromethyl (CF₃) groups significantly deactivates the double bond towards electrophilic attack. This makes the reaction conditions for electrophilic additions more demanding compared to their non-fluorinated counterparts. However, reactions with strong electrophiles can still proceed. For instance, the reaction of (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-ene with iodine monochloride (ICl) under sunlight yields 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.org

Free radical and photochemical additions provide alternative pathways for the functionalization of hexafluorobut-2-enes. These reactions are often initiated by UV light or a radical initiator.

A classic example is the addition of bromine to (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation, which leads to the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.org The reaction proceeds faster under UV light, indicating a radical mechanism. beilstein-journals.org

The general mechanism for free radical addition involves three stages:

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Br₂) by UV light to form two halogen radicals.

Propagation: A halogen radical adds to the double bond of the hexafluorobut-2-ene, forming a fluorinated alkyl radical. This radical then abstracts a halogen atom from another halogen molecule to form the dihalo-adduct and a new halogen radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radicals.

Photochemical reactions can also lead to isomerizations and cycloadditions. For instance, the irradiation of alkenes can lead to cis-trans isomerization. msu.edu

Table 1: Addition Reactions to Hexafluorobut-2-enes

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | Br₂ | UV irradiation | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | beilstein-journals.org |

| (E)- and (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | ICl | Sunlight | 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | beilstein-journals.org |

Substitution Reaction Mechanisms in Fluorinated Butane (B89635) Frameworks

Substitution reactions in fluorinated butanes, such as 1,1,1,2,4,4-hexafluorobutane, typically proceed via nucleophilic substitution mechanisms. The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine atoms influence the reactivity and pathways of these reactions. In derivatives like 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane (B1304682), the chlorine atoms are more susceptible to substitution than the fluorine atoms.

Common nucleophilic substitution reactions involve the replacement of a halogen with another functional group. For example, using sodium iodide in acetone (B3395972) can facilitate halogen exchange reactions. The mechanism of these reactions is often of the Sₙ2 type, where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. However, steric hindrance around the reaction center can favor an Sₙ1 mechanism, which proceeds through a carbocation intermediate.

The presence of multiple fluorine atoms can significantly impact the stability of any potential carbocation intermediates, making Sₙ1 pathways less favorable. Conversely, the inductive effect of fluorine atoms can make the carbon atom more electrophilic and susceptible to nucleophilic attack in an Sₙ2 reaction.

Oxidation and Reduction Pathways of Hexafluorobutane Derivatives

The oxidation and reduction of organic compounds involve a change in the oxidation state of carbon atoms, characterized by an increase or decrease in the number of bonds to more electronegative atoms like oxygen, or a decrease or increase in the number of bonds to hydrogen, respectively. libretexts.orgucr.edu

For fluorinated compounds like hexafluorobutane derivatives, oxidation can lead to the formation of fluorinated alcohols or ketones. Common oxidizing agents used for these transformations include potassium permanganate (B83412) or chromium trioxide under acidic conditions.

Reduction of fluorinated butanes, particularly those containing other halogens like chlorine, can result in the removal of the less electronegative halogen. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation (H₂ with a palladium catalyst) are commonly employed for these reactions.

The oxidation of the double bond in hexafluorobut-2-enes can lead to the formation of cyclic ethers known as oxiranes (epoxides) and other heterocyclic compounds.

It has been demonstrated that the oxidation of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with sodium hypochlorite (B82951) in the presence of a phase-transfer catalyst like tetrabutylphosphonium (B1682233) bromide results in the formation of a bistrifluoromethyl-containing oxirane. beilstein-journals.org

Furthermore, the reaction of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with potassium persulfate leads to the formation of 4,5-bis(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide. beilstein-journals.org These reactions highlight the utility of oxidation pathways in synthesizing complex fluorinated heterocyclic systems from simple hexafluorobutene precursors.

Table 2: Oxidation Products of (E)-1,1,1,4,4,4-Hexafluorobut-2-ene

| Oxidizing Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Sodium hypochlorite | Tetrabutylphosphonium bromide | Bistrifluoromethyl-containing oxirane | beilstein-journals.org |

| Potassium persulfate | 4,5-Bis(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide | beilstein-journals.org |

Isomerization Reactions of Fluorinated Butenes

Isomerization reactions of fluorinated butenes, particularly the interconversion of cis (Z) and trans (E) isomers of hexafluorobut-2-ene, are of significant interest. These isomerizations can be facilitated by various catalysts and conditions.

For example, the isomerization of (E)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene to its (Z)-isomer can be achieved in a quantitative yield. researchgate.net This suggests that under certain conditions, one isomer is thermodynamically more stable or that the activation barrier for conversion is readily overcome.

Catalytic isomerization of butenes can be promoted by acids. For instance, boron fluoride-methanol mixtures have been shown to catalyze the isomerization of cis- and trans-2-butenes. cdnsciencepub.comresearchgate.net The kinetics of such reactions can be complex, with the rate often depending on the concentrations of both the catalyst and a cocatalyst. cdnsciencepub.comresearchgate.net In the case of fluorinated butenes, fluoride (B91410) ion-promoted isomerization is also a known process. scirp.org For example, the isomerization of E-1,1,1,4,4,4-hexafluoro-2-butene to Z-1,1,1,4,4,4-hexafluoro-2-butene can be achieved using a fluorinated chromium-based catalyst at elevated temperatures. scirp.org

Stereoselective Transformations (e.g., Cross-Metathesis with Molybdenum Catalysts)

The development of catalyst-controlled stereoselective olefin metathesis has enabled the synthesis of previously inaccessible molecules. nih.gov Molybdenum monoaryloxide chloride (MAC) complexes, in particular, have emerged as highly effective catalysts for producing higher-energy (Z) isomers of trifluoromethyl-substituted alkenes. nih.gov These transformations are significant because they utilize the commercially available and typically inert Z-1,1,1,4,4,4-hexafluoro-2-butene as a reactant. nih.govnih.gov

The use of molybdenum MAC complexes allows for cross-metathesis (CM) reactions that demonstrate high efficiency and Z-selectivity, which is a notable advancement over other catalyst systems like those based on ruthenium that may be inefficient for such transformations. nih.govnih.gov For instance, molybdenum monoaryloxide pyrrolide (MAP) catalysts are often non-stereoselective or inefficient for the cross-metathesis of Z-1,2-dihaloalkenes. nih.gov In contrast, MAC complexes can effectively catalyze these challenging reactions. nih.gov

Research has shown that these molybdenum chloride catalysts can facilitate otherwise inefficient and non-stereoselective reactions with substrates like Z-1,2-dichloroethene and 1,2-dibromoethene, achieving substantial improvements in both efficiency and Z-selectivity. nih.govresearchgate.net The ability of these catalysts to engage with the generally unreactive Z-1,1,1,4,4,4-hexafluoro-2-butene is a key advantage, opening pathways to trifluoromethyl analogues of medicinally relevant compounds. nih.govnih.gov Density Functional Theory (DFT) calculations have been employed to elucidate the origins of the observed activity and selectivity, which in some cases contradict previously established principles of metathesis. nih.govresearchgate.net It is noteworthy that the E-isomer of 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) shows minimal conversion in these reactions, highlighting the stereospecificity of the catalyst system. nih.gov

Table 1: Z-Selective Cross-Metathesis Reactions with Molybdenum Catalysts

| Reactant 1 | Reactant 2 | Catalyst Type | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Z-1,1,1,4,4,4-hexafluoro-2-butene | Various Olefins | Molybdenum Monoaryloxide Chloride (MAC) | (Z)-Trifluoromethyl-substituted Alkenes | High Z-selectivity | nih.govnih.gov |

| Z-1,2-dichloroethene | Aryl Olefins | Molybdenum Monoaryloxide Chloride (MAC) | (Z)-Alkenyl Chlorides | High Z-selectivity | nih.gov |

| Z-1,2-dibromoethene | Aryl Olefins | Molybdenum Monoaryloxide Chloride (MAC) | (Z)-Alkenyl Bromides | High Z-selectivity | nih.gov |

| β-(Z)-fluorostyrenes | 1-Bromo-2-fluoroethene | Molybdenum Alkylidene | (Z)-Alkenyl Fluorides | 93:7–97:3 Z:E | nih.gov |

Cleavage of Carbon-Fluorine Bonds in Fluoroalkenes

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making its selective cleavage a significant challenge. ucl.ac.uk Recent studies have demonstrated that main-group reagents, such as a monomeric Aluminium(I) complex, can react with industrially relevant fluoroalkenes to break strong C-F bonds. ucl.ac.uk

In the case of 1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz), its reaction with a specific Al(I) complex did not yield an isolable organoaluminium compound. ucl.ac.ukbeilstein-journals.org Instead, the reaction resulted in the elimination of two fluorine atoms, leading directly to the formation of the s-trans isomer of 1,1,4,4-tetrafluorobutadiene. ucl.ac.ukbeilstein-journals.org This transformation represents a double C-F bond activation. ucl.ac.uk

Mechanistic investigations, supported by DFT calculations, suggest that two primary pathways may be operative in these C-F activation reactions. ucl.ac.uk One mechanism involves the direct oxidative addition of the C-F bond to the Al(I) center, which proceeds with retention of the alkene's stereochemistry. A second, stepwise pathway involves the formation of a metallocyclopropane intermediate, the decomposition of which occurs with inversion of stereochemistry. ucl.ac.uk These reactions can activate both sp² and sp³ hybridized C-F bonds. For instance, reactions with hexafluoropropene (B89477) resulted in the cleavage of the internal sp² C-F bond and the terminal sp² C-F bond. ucl.ac.uk The development of methods for C-F bond cleavage is crucial for the decomposition of environmentally persistent fluorochemicals and for the synthesis of new fluorinated molecules. ucl.ac.uknih.gov

Table 2: C-F Bond Cleavage in Fluoroalkenes

| Fluoroalkene Reactant | Reagent | Key Products | Bond(s) Cleaved | Reference |

|---|---|---|---|---|

| 1,1,1,4,4,4-Hexafluoro-2-butene | Aluminium(I) Complex | s-trans-1,1,4,4-Tetrafluorobutadiene | Two C-F bonds | ucl.ac.ukbeilstein-journals.org |

| Hexafluoropropene | Aluminium(I) Complex | Two organoaluminium isomers | sp² C-F (internal or terminal) | ucl.ac.uk |

| 2,3,3,3-Tetrafluoropropene | Aluminium(I) Complex | Organoaluminium compound | sp² C-F | ucl.ac.uk |

| Fluoroarenes | Niobium(III) Imido Complex | Niobium(V) Aryl Fluorides | Aromatic C-F | rsc.org |

Molecular Structure and Conformational Analysis

Gas-Phase Electron Diffraction Studies of 1,1,1,4,4,4-Hexafluorobutane (B1607238)

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular geometry of volatile compounds. A pivotal study on 1,1,1,4,4,4-hexafluorobutane utilized this method to elucidate its structural parameters in the gas phase. The investigation revealed the coexistence of two conformers: an anti and a gauche form.

The analysis of the diffraction data indicated that the anti conformer, where the two trifluoromethyl (CF₃) groups are positioned opposite to each other, is the more stable of the two. This preference for the anti conformation is a key finding, providing insight into the energetic landscape of the molecule. The study also determined the mole fractions of the two conformers at the experimental temperature, further quantifying the stability of the anti form.

The geometric parameters, including bond lengths and bond angles, for both the anti and gauche conformers were determined. These experimentally derived values are crucial for understanding the subtle structural changes that occur upon rotation around the central carbon-carbon bond.

Table 1: Experimental Structural Parameters of 1,1,1,4,4,4-Hexafluorobutane from Gas-Phase Electron Diffraction

| Parameter | Anti Conformer | Gauche Conformer |

| Bond Lengths (Å) | ||

| C-C (central) | Data not available | Data not available |

| C-C (terminal) | Data not available | Data not available |

| C-F | Data not available | Data not available |

| C-H | Data not available | Data not available |

| Bond Angles (°) ** | ||

| ∠C-C-C | Data not available | Data not available |

| ∠C-C-F | Data not available | Data not available |

| ∠F-C-F | Data not available | Data not available |

| ∠C-C-H | Data not available | Data not available |

| ∠H-C-H | Data not available | Data not available |

| Torsional Angle (°) | ~180 | Data not available |

| Mole Fraction (%) ** | Data not available | Data not available |

Note: Specific numerical data from the primary gas-phase electron diffraction study were not available in the accessed resources.

Conformational Stability and Rotational Isomerism of Hexafluorobutane Derivatives

The conformational stability of 1,1,1,4,4,4-hexafluorobutane is dictated by the energy difference between its rotational isomers, primarily the anti and gauche forms. The experimental evidence from gas-phase electron diffraction is corroborated by theoretical ab initio calculations, which also find the anti conformer to be energetically more favorable than the gauche conformer.

The energy difference (ΔE) between the two conformers is a critical parameter. Theoretical calculations have provided estimates for this energy gap. Furthermore, the potential energy barrier to rotation between the conformers has been calculated, offering insight into the kinetics of their interconversion. These barriers represent the energy required to move from one stable conformation to another, passing through a higher-energy transition state.

Table 2: Conformational Energy Differences and Rotational Barriers for 1,1,1,4,4,4-Hexafluorobutane

| Parameter | Value (kcal/mol) |

| Energy Difference (ΔE = E_gauche - E_anti) | Data not available |

| Rotational Barrier (Anti → Gauche) | Data not available |

| Rotational Barrier (Gauche → Gauche) | Data not available |

Note: Specific numerical values for the energy differences and rotational barriers from the primary study were not available in the accessed resources.

Theoretical Calculations of Potential Energy Surfaces and Torsional Conformations

To gain a deeper understanding of the conformational landscape of 1,1,1,4,4,4-hexafluorobutane, theoretical calculations, particularly ab initio methods, have been employed. These calculations generate a potential energy surface (PES) by mapping the molecule's energy as a function of the dihedral angle of the central C-C bond.

The PES for 1,1,1,4,4,4-hexafluorobutane confirms the existence of energy minima corresponding to the anti and gauche conformations. The anti conformer is located at a dihedral angle of 180°, representing the global energy minimum. The gauche conformers are found at dihedral angles of approximately ±60°. The PES also reveals the transition states, or energy maxima, that separate these stable conformers. The shape of the potential energy curve provides a comprehensive picture of the energetics of internal rotation within the molecule.

Influence of Fluorine Atom Arrangement on Steric Effects and Molecular Interactions

The arrangement of the six fluorine atoms in 1,1,1,4,4,4-hexafluorobutane has a profound influence on its conformational preferences, primarily through steric and electronic effects. The bulky trifluoromethyl groups lead to significant steric repulsion, which is a major factor in determining the relative stability of the conformers.

In the gauche conformation, the two CF₃ groups are in closer proximity than in the anti conformation, leading to increased van der Waals repulsion. This steric hindrance is a key reason for the higher energy of the gauche form. While in some fluorinated alkanes the "gauche effect" can lead to a stabilization of the gauche conformer due to hyperconjugative interactions, in 1,1,1,4,4,4-hexafluorobutane, the steric repulsion between the large CF₃ groups appears to be the dominant factor, favoring the extended anti arrangement. wikipedia.org The intricate balance between these repulsive steric forces and potential stabilizing electronic interactions ultimately dictates the observed conformational equilibrium.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of fluorinated molecules. By analyzing various nuclei such as ¹H, ¹⁹F, and ¹³C, researchers can piece together a comprehensive picture of the molecular structure.

In the ¹H NMR spectrum of 1,1,1,4,4,4-hexafluorobutane (B1607238), the protons of the two methylene (B1212753) (CH₂) groups are chemically equivalent due to the molecule's symmetry. These protons give rise to a single resonance pattern. The signal is split into a complex multiplet due to coupling with the fluorine atoms of the adjacent trifluoromethyl (CF₃) group and the protons on the neighboring methylene group. Specifically, the protons are coupled to three equivalent fluorine atoms on the adjacent carbon (a ³J-coupling) and to the two protons on the other methylene group (a ³J-coupling). The resulting signal for the -CH₂-CH₂- moiety is often a quartet of triplets. For 1,1,1,4,4,4-hexafluorobutane, detailed analysis has provided precise coupling constants. rsc.org

| Parameter | Value | Nuclei Involved |

| ¹H Chemical Shift (δ) | 2.458 ppm | -CH ₂-CH ₂- |

| ³JHH | 4.97 Hz | H -C-C-H |

| ³JHF | 11.54 Hz | H -C-C-F |

| ⁴JHF | -0.55 Hz | H -C-C-C-F |

| Data obtained for 1,1,1,4,4,4-Hexafluorobutane in (CD₃)₂CO solution. rsc.org |

¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orgwikipedia.org For a symmetric molecule like 1,1,1,4,4,4-hexafluorobutane, the six fluorine atoms of the two CF₃ groups are chemically equivalent, resulting in a single primary resonance. This signal is split into a triplet by the two protons on the adjacent methylene group (³JHF). rsc.org Further long-range coupling can also be observed, such as the five-bond coupling between the fluorine atoms on opposite ends of the molecule (⁵JFF). rsc.org The magnitude of this ⁵JFF coupling (1.50 Hz) is consistent with the molecule predominantly existing in the trans conformation. rsc.org

In related unsaturated compounds like (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene, the five-bond fluorine-fluorine coupling constant across the double bond (⁵JFFcis) is a critical parameter for assigning stereochemistry. The (E)-isomer exhibits a ⁵JFF coupling of approximately 11.3 Hz, whereas this coupling is absent or near zero in the (Z)-isomer, allowing for unambiguous configurational assignment. nih.gov

| Parameter | Value | Nuclei Involved |

| ¹⁹F Chemical Shift (Φ) | 70.14 ppm | -CF ₃ |

| ³JHF | 11.54 Hz | F -C-C-H |

| ⁵JFF | 1.50 Hz | F -C-C-C-C-F |

| Data obtained for 1,1,1,4,4,4-Hexafluorobutane in (CD₃)₂CO solution, referenced against CCl₃F. rsc.org |

¹³C NMR spectroscopy provides direct information about the carbon backbone of the molecule. For 1,1,1,4,4,4-hexafluorobutane, two distinct signals are expected, one for the carbon atoms of the trifluoromethyl groups and one for the carbons of the methylene groups. The signal for the CF₃ carbon appears as a quartet due to the one-bond coupling (¹JCF) with the three attached fluorine atoms. The signal for the CH₂ carbon is split into a quartet by the three fluorine atoms on the adjacent carbon (a two-bond coupling, ²JCF). rsc.org This technique, especially when combined with heteronuclear decoupling, is powerful for determining all the C-F and F-F couplings within the molecule. rsc.org

| Parameter | Value | Carbon Environment |

| ¹³C Chemical Shift (δ) | 28.8 ppm | C H₂ |

| ¹³C Chemical Shift (δ) | 127.2 ppm | C F₃ |

| ¹JCF | 274.37 Hz | ¹³C -F in CF₃ |

| ²JCF | 30.9 Hz | ¹³C -C-F |

| ³JCF | 2.4 Hz | ¹³C -C-C-F |

| Data obtained for 1,1,1,4,4,4-Hexafluorobutane in (CD₃)₂CO solution. rsc.org |

The substitution of an atom with one of its heavier isotopes can induce small but measurable changes in the NMR chemical shifts of nearby nuclei. This phenomenon, known as an isotope-induced shift, is a powerful tool for isotopic analysis and structural elucidation. A significant tritium-induced isotope shift has been observed in the ¹⁹F NMR spectra of hexafluorobutene derivatives. cdnsciencepub.com

In a study involving the synthesis of 1,1,1,4,4,4-hexafluoro-2,3-ditritio-2-butene, the presence of tritium (B154650) (³H) caused a notable upfield shift in the ¹⁹F NMR signals compared to the non-tritiated and monotritiated analogues. cdnsciencepub.com This effect allowed for the quantitative identification of the different isotopologues in the mixture directly from the ¹⁹F spectrum. cdnsciencepub.comresearchgate.net The magnitude of the shift depends on the proximity of the tritium atom to the observed fluorine nucleus.

| Isotopologue | ¹⁹F Shift vs. Light Species (Δδ) | Proximity |

| Monotritiated Butene | 0.06 ppm (upfield) | 3 bonds apart |

| Monotritiated Butene | 0.04 ppm (upfield) | 5 bonds apart |

| Ditritiated Butene | 0.1 ppm (upfield) | 3 and 5 bonds apart |

| Data from a study on 1,1,1,4,4,4-hexafluoro-2-butenes. cdnsciencepub.com |

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of 1,1,1,2,4,4-Hexafluorobutane and to deduce its structure from fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of a hexafluorobutane would show a molecular ion peak corresponding to its molecular weight (C₄H₄F₆, MW = 166.06 g/mol ). nih.gov The fragmentation of halogenated alkanes is characterized by the cleavage of carbon-carbon bonds and the loss of halogen atoms or halogen-containing groups. libretexts.org For hexafluorobutanes, characteristic fragmentation pathways include the loss of a fluorine atom ([M-F]⁺) or a trifluoromethyl group ([M-CF₃]⁺). beilstein-journals.org The analysis of these fragments helps to confirm the molecular structure.

| Ion Fragment | Proposed Structure | m/z (mass-to-charge ratio) |

| [C₄H₄F₆]⁺ | Molecular Ion | 166 |

| [C₄H₄F₅]⁺ | [M-F]⁺ | 147 |

| [C₃H₄F₃]⁺ | [M-CF₃]⁺ | 97 |

| [CF₃]⁺ | Trifluoromethyl cation | 69 |

Vibrational Spectroscopy (Raman and Infrared) for Conformational Studies and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to molecular structure, symmetry, and bonding, making them valuable for conformational analysis. The spectra are characterized by absorption bands corresponding to specific bond stretching and bending vibrations.

For this compound, the IR and Raman spectra would be dominated by strong absorptions from C-F and C-H stretching modes.

C-F stretching vibrations typically appear in the region of 1000–1400 cm⁻¹. The exact positions and intensities of these bands are sensitive to the local environment and can provide information about the rotational isomers (conformers) present.

C-H stretching vibrations for the methylene (CH₂) and methine (CH) groups are expected in the 2850–3000 cm⁻¹ region.

Bending and deformation modes for CH₂, CHF, and CF₃ groups occur at lower frequencies and contribute to the fingerprint region of the spectrum.

Computational Chemistry and Theoretical Modeling of Hexafluorobutane Systems

Ab Initio Calculations for Structural Optimization and Energetics of Conformers

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in determining the optimized geometries and relative energies of different conformers of 1,1,1,2,4,4-hexafluorobutane. These calculations allow for the exploration of the potential energy surface to identify stable rotational isomers (conformers) and the energy barriers that separate them.

For alkanes and their fluorinated derivatives, the primary conformational isomers are typically the anti (or s-trans) and gauche forms, arising from rotation around the central carbon-carbon bonds. Ab initio methods can precisely calculate the bond lengths, bond angles, and dihedral angles that define the minimum energy structures of these conformers.

For instance, studies on similar molecules like n-butane have utilized ab initio methods to determine the optimized structural parameters for its s-trans and gauche conformers. dntb.gov.ua These calculations also provide the energy difference between these forms. For n-butane, the s-trans conformer is more stable than the gauche conformer. dntb.gov.ua High-level ab initio calculations have estimated the energy difference with considerable accuracy. dntb.gov.ua Similar computational approaches can be applied to this compound to understand how the fluorine substituents influence the conformational preferences and rotational barriers.

Table 1: Representative Ab Initio Data for n-Butane Conformers

| Property | s-trans Conformer | Gauche Conformer |

| Dihedral Angle (C-C-C-C) | 180° | ~65° |

| Relative Energy | 0 kcal/mol | ~0.6-0.9 kcal/mol |

Note: The values presented are typical for n-butane and serve as an illustrative example of the data obtained from ab initio calculations. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that models the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. wikipedia.orgscispace.com DFT is particularly valuable for predicting the electronic properties and chemical reactivity of molecules like this compound. uniroma2.it

DFT calculations can determine various electronic properties, including:

Molecular Orbitals: The shapes and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential: This mapping of charge distribution helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack.

For predicting reactivity, DFT can be used to calculate global and local reactivity descriptors. nih.gov These descriptors, derived from the principles of conceptual DFT, help in understanding and predicting the outcomes of chemical reactions. uniroma2.itnih.gov For example, the Fukui function can identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. The accuracy of DFT predictions for reactivity depends on the choice of the functional. beilstein-journals.orgchemrxiv.org

Theoretical Analysis of Carbocation Stability and Reactivity in Fluorinated Systems

The presence of fluorine atoms significantly influences the stability and reactivity of carbocations. Fluorine is a highly electronegative element, and its electron-withdrawing inductive effect can destabilize an adjacent carbocationic center. masterorganicchemistry.comlibretexts.org However, fluorine atoms can also stabilize a carbocation through resonance, where a lone pair of electrons on the fluorine can be donated to the empty p-orbital of the carbocation. masterorganicchemistry.comnih.gov

Theoretical studies, often employing ab initio or DFT methods, are crucial for dissecting these competing effects. For instance, in α-(trifluoromethyl) substituted carbocations, the strong inductive effect of the CF3 group is somewhat counteracted by fluorine lone pair donation and hyperconjugation. beilstein-journals.org Computational analyses have shown that despite the electronegativity of fluorine, it can participate in stabilizing the positive charge. nih.gov

Key factors influencing fluorinated carbocation stability that can be analyzed theoretically include:

Inductive Effects: The electron-withdrawing nature of fluorine atoms, which generally destabilizes carbocations. masterorganicchemistry.comlibretexts.org

Resonance (Pi-donation): The ability of fluorine's lone pairs to delocalize the positive charge. masterorganicchemistry.com

Hyperconjugation: The interaction of C-F or C-C sigma bonds with the empty p-orbital of the carbocation center. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of the conformational flexibility and dynamics of molecules like this compound. nih.gov

MD simulations can reveal:

Conformational Transitions: The transitions between different conformers (e.g., anti to gauche) over time and the timescales on which these transitions occur.

Influence of Environment: How the conformational landscape is affected by the presence of a solvent or other molecules.

These simulations rely on a force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system. biomolmd.org The accuracy of MD simulations is therefore dependent on the quality of the force field used. For fluorinated alkanes, specialized force fields that accurately account for the unique interactions involving fluorine atoms are necessary.

Environmental Research Perspectives and Sustainable Fluorine Chemistry

Atmospheric Lifetime and Degradation Pathways of Fluorinated Butanes and Butenes

The atmospheric persistence of fluorinated compounds is a critical factor in determining their environmental impact. For fluorinated butanes and butenes, the primary removal mechanism from the atmosphere is through reaction with hydroxyl (OH) radicals. researchgate.net The presence of hydrogen atoms in the molecule, as is the case with hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), makes them susceptible to tropospheric degradation, unlike fully fluorinated alkanes which are more stable and tend to reach the stratosphere. wikipedia.org

Fluorinated butenes, which contain a carbon-carbon double bond, exhibit significantly shorter atmospheric lifetimes compared to their saturated butane (B89635) counterparts. This is because the double bond is a reactive site for OH radicals. For instance, (Z)-1,1,1,4,4,4-hexafluoro-2-butene (also known as HFO-1336mzz(Z)), a derivative of hexafluorobutane, has an estimated atmospheric lifetime of approximately 20 to 22 days. nih.govacs.org This short lifetime is a key feature driving its adoption as a replacement for longer-lived compounds. acs.org

The degradation pathway for these compounds typically begins with the addition of an OH radical to the molecule. In the case of unsaturated compounds like hexafluoro-2-butene, the reaction is rapid. For saturated fluorinated butanes, the reaction proceeds via hydrogen abstraction by the OH radical. These initial reactions lead to the formation of fluorinated alkyl or peroxy radicals, which then undergo a series of further reactions in the atmosphere. The degradation products can include smaller fluorinated compounds, such as trifluoroacetic acid (TFA) and fluoride (B91410), which can be deposited in the environment. researchgate.netumweltbundesamt.de Studies using accelerated degradation chambers with OH radicals help to quantify the persistence of these byproducts. The atmospheric breakdown of various HFCs and HFOs is a subject of ongoing research to fully understand the environmental fate of their degradation products. fluorocarbons.org

Research into Environmentally Friendlier Alternatives to Traditional Fluorocarbons

The history of fluorocarbons is marked by a continuous search for safer and more environmentally benign alternatives. The initial generation of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) was phased out under the Montreal Protocol due to their role in stratospheric ozone depletion. nih.gov This led to the development of hydrofluorocarbons (HFCs) as replacements. While HFCs have a zero ODP, many possess high Global Warming Potentials (GWPs), which became a new environmental concern addressed by the Kigali Amendment to the Montreal Protocol. nih.gov

Current research efforts are focused on fourth-generation fluorocarbons, primarily hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs). nih.gov These compounds are characterized by the presence of a double bond, which makes them more reactive in the atmosphere, leading to very short atmospheric lifetimes and consequently very low GWPs. acs.orgresearchgate.net HFOs like the isomers of 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) are prime examples of this new generation of refrigerants, blowing agents, and solvents. acs.orgresearchgate.net

The strategies for developing alternatives involve several approaches:

Shortening the fluorocarbon chain: Shorter-chain compounds often have lower bioaccumulation potential. acs.org

Introducing unsaturation (double bonds): As seen with HFOs, this drastically reduces atmospheric lifetime and GWP. researchgate.net

Introducing heteroatoms: Incorporating atoms like oxygen (in hydrofluoroethers, HFEs) can alter properties to reduce environmental impact. researchgate.net

Beyond fluorocarbons, research also explores completely different chemical families as alternatives, such as silicone-based products and hydrocarbon-based surfactants, although finding fluorine-free alternatives with comparable performance can be challenging. acs.orgresearchgate.net The goal is to identify substitutes that are not only environmentally acceptable (low ODP, low GWP) but also safe for workers and consumers. pnas.org

Contribution to Sustainable Chemistry Efforts through Fluorinated Compound Design

The field of sustainable or "green" chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The evolution of fluorinated compounds is a prominent case study in this effort. The design of molecules like 1,1,1,2,4,4-Hexafluorobutane and its derivatives is increasingly guided by principles of sustainability. numberanalytics.com

Key contributions to sustainable chemistry through fluorinated compound design include:

Design for Degradation: Modern fluorinated compounds like HFOs are intentionally designed with reactive sites (e.g., C=C double bonds) to ensure they break down quickly in the atmosphere, thus minimizing their GWP. acs.orgnumberanalytics.com This is a shift from the past, where extreme stability was often the primary goal.

Greener Synthesis Methods: There is a strong research focus on developing more environmentally friendly fluorination techniques. Traditional methods often use hazardous reagents like elemental fluorine (F₂) or hydrofluoric acid (HF). numberanalytics.com Emerging trends include electrochemical fluorination (ECF), which can be a more sustainable process, and photochemical fluorination. numberanalytics.combioengineer.orguni-wuerzburg.de These methods aim to reduce energy consumption, minimize waste, and use safer, often recyclable, reagents. numberanalytics.com

Lifecycle Assessment: A holistic approach is taken to evaluate the environmental impact of a compound from its synthesis to its disposal or degradation. This includes considering the environmental profile of not just the final product but also the starting materials, catalysts, and byproducts involved in its manufacture.

By consciously designing molecules with reduced environmental persistence and developing cleaner production pathways, fluorine chemistry is actively contributing to global sustainability goals. mdpi.com

Biotransformation Studies: Microbial Transformations of Fluorinated Compounds

While many highly fluorinated compounds are known for their persistence, research has shown that microorganisms are capable of transforming and, in some cases, fully degrading a range of organofluorine compounds. ucd.ienih.gov This has significant implications for the environmental fate of these chemicals and for potential bioremediation strategies. ucd.ie

Studies on the microbial metabolism of organofluorines have revealed several key findings:

Enzymatic Activity: Microorganisms employ various enzymes to act on fluorinated substrates. Oxygenase enzymes, for example, can hydroxylate fluorinated aromatic compounds, initiating a degradation pathway. ucd.ie Fungi containing cytochrome P450 enzymes have been shown to biotransform fluorinated drugs into various oxidized metabolites. ucd.ie

Metabolic Activation: The biodegradation of polyfluorinated compounds (PFCs) often does not start with the direct cleavage of the strong carbon-fluorine (C-F) bond. Instead, microbes attack other, more vulnerable parts of the molecule. This "metabolic activation" can alter the molecule's electronic structure, making a subsequent C-F bond cleavage more feasible. mdpi.com For instance, the degradation of benzotrifluoride (B45747) derivatives can be initiated by adding oxygen to the aromatic ring. mdpi.com

Influence of Molecular Structure: The susceptibility of a fluorinated compound to microbial attack depends heavily on its structure. Aromatic and olefinic (unsaturated) fluorinated compounds are generally more reactive and susceptible to microbial action than saturated perfluoroalkanes. nih.govmdpi.com The presence of functional groups other than fluorine provides a point of entry for microbial enzymes. mdpi.com

Analytical Techniques: Fluorine-19 Nuclear Magnetic Resonance (F-19 NMR) spectroscopy is a powerful tool for studying these processes. It allows researchers to track the formation of new fluorinated metabolites in complex mixtures without the need for extensive purification, providing direct insight into the biotransformation pathways. ucd.ie

While specific biotransformation studies on this compound are not widely documented, the principles derived from studies on other fluorinated hydrocarbons, including fluorinated butanes and butenes, suggest that microbial degradation is a relevant environmental process. ucd.ienih.gov

Research into Functional Derivatives and Emerging Applications

Hexafluorobutane Derivatives as Synthetic Intermediates in Organic Chemistry

The conversion of saturated hexafluorobutanes into unsaturated hexafluorobutenes provides chemists with powerful synthetic tools. The unique reactivity of the hexafluorobutene scaffold has been exploited to construct a variety of complex and functionally dense molecules that would be difficult to access through other methods.

Hexafluorobutene isomers are valuable starting materials for synthesizing other fluorinated synthons, including haloolefins and allenes, which further expand their synthetic utility [7, 8]. The addition of halogens across the double bond, followed by controlled elimination, allows for the precise installation of halide functional groups.

More complex transformations can yield bistrifluoromethyl-containing allenes. For instance, the reaction of 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) with specific reagents can lead to the formation of 1,1-bis(trifluoromethyl)allene. This process often involves multi-step sequences, such as initial bromination, followed by dehydrobromination and subsequent rearrangement under basic conditions, to generate the cumulenic double bond system [9, 10]. These allenes are highly reactive dienophiles and precursors for cycloaddition reactions.

| Precursor | Reagents/Conditions | Product Class | Example Product | Reference |

|---|---|---|---|---|

| 1,1,1,4,4,4-Hexafluoro-2-butene | 1. Br2, UV light 2. Base (e.g., KOH) | Bromo-hexafluorobutene | 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene | |

| 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane (B1304682) | Zn, EtOH | Hexafluorobutene (regeneration) | (E/Z)-1,1,1,4,4,4-Hexafluoro-2-butene | |

| 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | 1. t-BuOK 2. Rearrangement | Bistrifluoromethyl Allene | 1,1-Bis(trifluoromethyl)allene | [9, 10] |

The electron-deficient nature of the C=C bond in hexafluorobutenes makes them excellent Michael acceptors and partners in cycloaddition reactions. This reactivity has been harnessed to build a diverse library of complex molecules incorporating the bis(trifluoromethyl) motif, which is of significant interest in medicinal chemistry and materials science [11, 12].

Fluorinated Pharmaceuticals: The introduction of gem-bis(trifluoromethyl) groups can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. Hexafluorobutene derivatives serve as key building blocks for incorporating this moiety into heterocyclic and carbocyclic scaffolds .

Heterocycles (Dithiole, Oxiranes, Triazines): The reaction of hexafluorobutenes with various nucleophiles and dipoles readily yields complex heterocyclic systems. For example, treatment with elemental sulfur or sodium disulfide can produce bis(trifluoromethyl)dithiole derivatives. Epoxidation with reagents like hydrogen peroxide under basic conditions affords the corresponding hexafluorobutene oxide, a versatile electrophilic intermediate for further functionalization . Reactions with amidines can lead to the formation of fluorinated pyrimidines or triazines [19, 20].

Cyanine (B1664457) Dyes: The powerful electron-withdrawing properties of the fluorinated groups in the hexafluorobutene backbone are used to tune the electronic and optical properties of polymethine dyes. Condensation of hexafluorobutene-derived intermediates with heterocyclic salts produces cyanine dyes with absorption maxima shifted to longer wavelengths, making them useful for near-infrared (NIR) applications .

| Target Molecule Class | Key Reagents | Synthetic Approach | Significance | Reference |

|---|---|---|---|---|

| Fluorinated Dithiole | Na2S2 or Elemental Sulfur | Nucleophilic addition/cyclization | Precursors for organic conductors | |

| Hexafluorobutene Oxide | H2O2, K2CO3 | Epoxidation | Versatile electrophilic building block | |

| Fluorinated Triazines | Benzamidine | [3+3] Cyclocondensation | Bioactive heterocyclic scaffolds | |

| NIR Cyanine Dyes | Indolenine derivatives | Condensation reaction | Tuning of optical properties for imaging |

The reactivity of hexafluorobutenes extends to organophosphorus chemistry, enabling the synthesis of novel fluorinated phosphorus compounds with unique properties. These reactions typically involve the nucleophilic attack of a trivalent phosphorus species onto the electron-poor double bond of the hexafluorobutene .

The reaction of 1,1,1,4,4,4-hexafluoro-2-butene with dialkyl phosphites in the presence of a base (a Pudovik-type reaction) yields fluorinated phosphonates. Similarly, reactions with silylated phosphorus reagents, such as tris(trimethylsilyl) phosphite (B83602), can lead to the formation of trimethylsiloxy-functionalized phosphonates after hydrolysis. These compounds are intermediates for creating fluorinated analogues of biologically important molecules like alpha-hydroxyphosphonates and phosphates, which can exhibit unique biological activities or serve as specialized ligands in catalysis .

| Phosphorus Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Dialkyl phosphites ( (RO)2P(O)H ) | Nucleophilic Addition (Pudovik) | Dialkyl [2,3-bis(trifluoromethyl)]butylphosphonate | |

| Tris(trimethylsilyl) phosphite ( P(OSiMe3)3 ) | Addition-Rearrangement | Trimethylsiloxy-functionalized phosphonates | |

| Hypophosphorous acid salts | Radical or Nucleophilic Addition | Fluorinated phosphinic acids |

Research on Hexafluorobutene and Hexafluorobutane as Components in Advanced Materials

Beyond small-molecule synthesis, hexafluorobutene isomers are increasingly important monomers for the production of high-performance fluorinated materials. The polymers derived from these monomers exhibit exceptional thermal, chemical, and optical properties.

1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz) is a key monomer in the field of polymer chemistry. While its homopolymerization can be challenging, it readily copolymerizes with other fluorine-containing olefins such as vinylidene fluoride (B91410) (VDF) and tetrafluoroethylene (B6358150) (TFE) [8, 18].

The incorporation of HFO-1336mzz units into a polymer backbone imparts several desirable characteristics:

Chemical Inertness: The high fluorine content enhances resistance to solvents, acids, and bases.

Thermal Stability: The strong C-F bonds contribute to a high decomposition temperature.

Low Refractive Index: The bulky CF3 groups create free volume, lowering the material's refractive index, which is valuable for optical applications.

Elastomeric Properties: When copolymerized with monomers like VDF, the non-planar structure of the HFO-1336mzz unit disrupts crystallinity, leading to the formation of fluoroelastomers with a low glass transition temperature and excellent flexibility at low temperatures [19, 20].

These specialty polymers and elastomers are used in demanding applications, including seals, gaskets, and wire coatings for the aerospace, automotive, and semiconductor industries.

The unique properties of polymers derived from hexafluorobutene make them ideal candidates for formulating high-performance coatings . The low surface energy of these fluoropolymers results in coatings that are highly hydrophobic and oleophobic, giving them excellent anti-stain, anti-graffiti, and self-cleaning properties.

Furthermore, the inherent stability of the C-F bond provides exceptional resistance to degradation from UV radiation and harsh weather conditions, making these coatings extremely durable for outdoor architectural and industrial applications. They can be applied to protect metal, concrete, and plastic surfaces from corrosion and environmental damage, significantly extending the service life of the coated substrate .